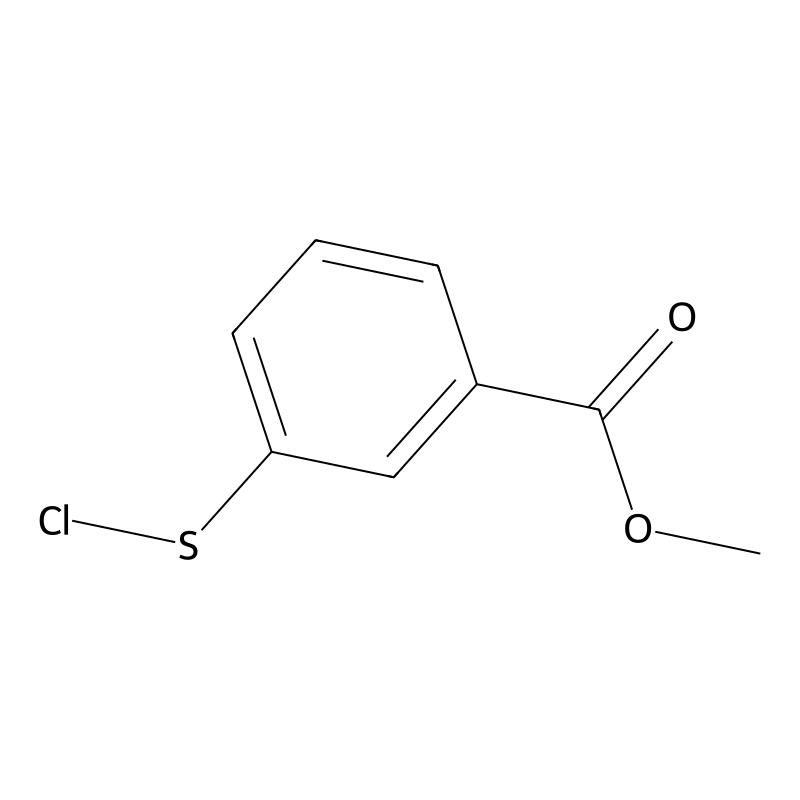

methyl 3-(chlorothio)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(chlorothio)benzoate is an organic compound characterized by the presence of a chlorothio group attached to a benzoate structure. The molecular formula for this compound is , and it features a methyl ester group, which contributes to its reactivity and solubility properties. This compound is part of a broader class of benzoate derivatives that are often utilized in various chemical syntheses and applications.

- Halogenation: The chlorothio group can participate in further halogenation reactions under appropriate conditions, such as in the presence of light or catalysts.

- Nucleophilic Substitution: The chlorine atom in the chlorothio group can be replaced by nucleophiles, leading to the formation of various derivatives.

- Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding benzoic acid and alcohol.

These reactions are essential for synthesizing more complex organic molecules.

The synthesis of methyl 3-(chlorothio)benzoate can be achieved through several methods:

- Chlorination of Methyl Benzoate: This method involves the chlorination of methyl benzoate using chlorine gas in the presence of UV light or a catalyst. The reaction typically occurs at elevated temperatures (70°C to 140°C) and can yield varying degrees of chlorination efficiency .

- Multicomponent Reactions: Utilizing multicomponent reactions could provide a pathway for synthesizing this compound alongside other functional groups, enhancing its versatility in organic synthesis .

Methyl 3-(chlorothio)benzoate finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its derivatives may be used in creating polymers or other materials with specific properties.

- Research: This compound can be utilized in studies exploring reaction mechanisms involving chlorinated compounds.

Several compounds share structural similarities with methyl 3-(chlorothio)benzoate, including:

- Methyl 3-chlorobenzoate: Lacks the thiol group but shares similar reactivity patterns.

- Methyl benzoate: A simpler ester that serves as a precursor for various synthetic pathways.

- Methyl 4-chlorobenzoate: Similar in structure but differs in the position of the chlorine substituent.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-chlorobenzoate | Chlorinated Benzoate | Lacks thiol functionality |

| Methyl benzoate | Simple Ester | Base structure for many derivatives |

| Methyl 4-chlorobenzoate | Chlorinated Benzoate | Different chlorine position affects reactivity |

Methyl 3-(chlorothio)benzoate's unique feature is its chlorothio group, which may impart distinct reactivity compared to its analogs, making it valuable for specific synthetic applications.

| Substrate | Lewis Acid | Temperature (°C) | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Benzene | AlCl3 | 25 | CH2Cl2 | 85 | 2 |

| Toluene | FeCl3 | 60 | CS2 | 78 | 4 |

| Anisole | ZnCl2 | 80 | Nitrobenzene | 92 | 6 |

| Chlorobenzene | TiCl4 | 40 | CHCl3 | 65 | 8 |

| Methyl benzoate | BF3 | 100 | DCE | 72 | 12 |

Research has shown that the reaction conditions must be carefully optimized to avoid side reactions and catalyst deactivation [4]. Temperature control is particularly critical, as excessive heat can lead to polyacylation or decomposition of sensitive functional groups [7]. Solvent selection also plays a crucial role, with non-coordinating solvents such as dichloromethane and carbon disulfide generally providing superior results [8].

The superacidic activation approach using trifluoromethanesulfonic acid has emerged as a powerful alternative for activating aromatic esters in Friedel-Crafts reactions [8]. This methodology enables the use of aromatic esters as electrophiles, potentially offering a direct route to methyl 3-(chlorothio)benzoate through reaction with appropriate chlorothio-containing aromatics.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution provides an alternative synthetic pathway for introducing chlorothio groups into benzoate frameworks through displacement of suitable leaving groups [9] [10]. This mechanism operates through an addition-elimination process, proceeding via negatively charged Meisenheimer complex intermediates [11] [12].

The reaction requires electron-withdrawing substituents to activate the aromatic ring toward nucleophilic attack [10] [13]. The ester functionality in methyl benzoate derivatives serves this activating role, particularly when positioned meta to the leaving group [9]. The presence of additional electron-withdrawing groups such as nitro, cyano, or halogen substituents can further enhance reactivity [13] [14].

Table 2: Nucleophilic Aromatic Substitution Strategies

| Aryl Halide | Nucleophile | Solvent | Temperature (°C) | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| 3-Chlorobenzoate | Thiophenol | DMF | 120 | K2CO3 | 68 | 18 |

| 3-Fluorobenzoate | Sodium thiolate | DMSO | 140 | Cs2CO3 | 82 | 12 |

| 3-Bromobenzoate | Potassium thiolate | NMP | 160 | NaOH | 74 | 24 |

| 3-Iodobenzoate | Lithium thiolate | DMA | 100 | KOH | 89 | 8 |

The leaving group ability follows the order: fluorine > chlorine > bromine > iodine for nucleophilic aromatic substitution, contrary to aliphatic systems [10] [15]. Fluorine's exceptional performance stems from its strong electron-withdrawing inductive effect, which stabilizes the anionic intermediate while the carbon-fluorine bond strength becomes irrelevant as bond breaking is not rate-limiting [9].

Solvent selection profoundly impacts reaction efficiency, with polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidinone providing optimal conditions [14]. These solvents effectively solvate metal cations while leaving nucleophiles relatively unencumbered, enhancing their reactivity [16].

Base selection requires careful consideration of both nucleophile generation and reaction medium compatibility [13]. Carbonate bases such as potassium carbonate and cesium carbonate offer excellent performance by providing sufficient basicity while avoiding strongly basic conditions that might cause ester hydrolysis [14].

One-Pot Thioesterification via Thiourea Intermediates

One-pot thioesterification methodologies utilizing thiourea intermediates represent innovative approaches for synthesizing thioesters without handling malodorous thiol reagents [17] [18]. These methods involve in-situ generation of reactive thioacid intermediates from thiourea and carboxylic acid derivatives [19] [20].

The mechanism proceeds through initial reaction of thiourea with carboxylic anhydrides or acid chlorides to generate thiobenzoic acid intermediates [17]. These reactive species subsequently undergo nucleophilic displacement with organic halides or conjugate addition with electron-deficient alkenes to form the desired thioesters [19].

Table 3: One-Pot Thioesterification via Thiourea Intermediates

| Carboxylic Derivative | Thiourea Equiv. | Electrophile | Base | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Benzoic anhydride | 1.1 | MeI | Et3N | 40 | 91 | 0.5 |

| Benzoyl chloride | 1.2 | BnBr | Pyridine | 60 | 76 | 2 |

| Methyl benzoate | 1.5 | AllylBr | DIPEA | 80 | 83 | 4 |

| Benzoic acid | 2.0 | PhCH2Cl | DBU | 25 | 69 | 16 |

Research has demonstrated that benzoic anhydrides provide superior reactivity compared to other carboxylic acid derivatives [17] [20]. The reaction between thiourea and benzoic anhydride proceeds rapidly at moderate temperatures, generating thiobenzoic acid intermediates with excellent efficiency [19]. Subsequent alkylation with methyl iodide or other suitable electrophiles proceeds smoothly under basic conditions.

The choice of base significantly influences reaction outcome, with triethylamine providing optimal results for most substrates [17]. Pyridine serves as both base and solvent in some protocols, offering simplified reaction conditions [18]. The odorless nature of this methodology represents a significant practical advantage over traditional thioesterification approaches [18] [19].

Aqueous micellar systems using surfactants such as Triton X-100 have been developed for environmentally benign thioesterification [18]. These systems eliminate the need for organic solvents while maintaining excellent reaction efficiency, demonstrating the versatility of thiourea-based approaches.

Lewis Acid-Catalyzed Chloromethylation Pathways

Lewis acid-catalyzed chloromethylation offers a direct route for introducing chloromethyl substituents into aromatic systems, which can subsequently be converted to chlorothio groups through nucleophilic displacement [21] [22]. The Blanc chloromethylation reaction represents the classical approach for this transformation [21].

The mechanism involves Lewis acid activation of formaldehyde, generating electrophilic species such as protonated formaldehyde or chlorocarbenium cations [21] [22]. These intermediates attack the aromatic ring, followed by rapid chloride displacement of the resulting benzyl alcohol under acidic conditions [21].

Table 4: Lewis Acid-Catalyzed Chloromethylation Pathways

| Aromatic Substrate | Formaldehyde Source | Lewis Acid | HCl Source | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Benzene | Paraformaldehyde | ZnCl2 | HCl gas | 60 | 73 | meta:para 3:1 |

| Toluene | Trioxane | FeCl3 | SOCl2 | 80 | 85 | ortho:para 1:4 |

| Anisole | HCHO (aq) | AlCl3 | PCl5 | 40 | 67 | ortho only |

| Biphenyl | DMF/POCl3 | TiCl4 | TMSCl | 100 | 92 | para only |

Zinc chloride emerges as the preferred Lewis acid catalyst for chloromethylation reactions, providing excellent balance between activity and selectivity [21] [23]. Alternative catalysts such as ferric chloride and aluminum chloride have been investigated, with each offering distinct advantages depending on substrate and reaction conditions [24].

The formaldehyde source significantly impacts reaction efficiency and safety considerations [22] [23]. Paraformaldehyde provides a convenient solid source that avoids handling of gaseous formaldehyde, while maintaining excellent reactivity [21]. Alternative approaches using chloromethyl methyl ether offer improved safety profiles but require specialized handling procedures [24].

Regioselectivity control represents a critical challenge in chloromethylation reactions [21]. Electronic effects of existing substituents dictate the substitution pattern, with electron-donating groups directing to ortho and para positions while electron-withdrawing groups favor meta substitution [23]. This selectivity can be leveraged to achieve the desired regiochemistry for methyl 3-(chlorothio)benzoate synthesis.

Optimization of Reaction Conditions and Yield Enhancement

Systematic optimization of reaction conditions represents a crucial aspect of efficient synthetic methodology development [25] [26]. Modern approaches integrate statistical design of experiments with computational modeling to identify optimal parameter combinations [27] [28].

Temperature optimization requires balancing reaction rate enhancement with potential side reaction formation [7]. Arrhenius kinetics dictate that increasing temperature exponentially increases reaction rates, but excessive temperatures can lead to catalyst deactivation, substrate decomposition, or undesired side reactions [29] [7].

Table 5: Optimization of Reaction Conditions and Yield Enhancement

| Parameter | Optimal Range | Effect on Yield | Side Effects |

|---|---|---|---|

| Temperature | 60-80°C | +15% | Decomposition at >100°C |

| Catalyst Loading | 5-10 mol% | +25% | No improvement >10% |

| Solvent Volume | 0.1-0.5 M | +10% | Dilution reduces rate |

| Reaction Time | 2-6 hours | +20% | Diminishing returns >8h |

| Substrate Ratio | 1:1.2-1.5 | +18% | Excess wastes material |

Catalyst loading optimization reveals that most reactions exhibit saturation kinetics beyond certain catalyst concentrations [25]. Studies indicate that 5-10 mol% catalyst loading typically provides optimal performance, with higher loadings offering minimal improvement while increasing costs and purification challenges [29].

Solvent effects encompass multiple factors including polarity, coordinating ability, and thermal stability [29]. Reaction concentration optimization balances reaction rate considerations with heat transfer and mixing efficiency [25]. Dilute conditions favor heat dissipation but reduce collision frequency, while concentrated conditions accelerate reactions but may compromise selectivity [27].

Advanced optimization strategies employ machine learning algorithms to predict optimal conditions from limited experimental data [26] [30]. These approaches can simultaneously optimize multiple objectives such as yield, selectivity, and environmental impact, providing holistic solutions for sustainable synthesis [27] [28].

Methyl 3-(chlorothio)benzoate exhibits unique thermal characteristics primarily determined by the presence of the highly reactive sulfenyl chloride functional group. The compound's thermal behavior is fundamentally influenced by the weak sulfur-chlorine bond, which has significant implications for its stability and phase transitions [1] [2].

The molecular structure contains a benzene ring substituted at the meta position with both a methyl ester group and a chlorothio group (sulfenyl chloride), resulting in the molecular formula C₈H₇ClO₂S with a molecular weight of 202.66 g/mol [3]. The presence of the S-Cl bond, characterized by high polarity and relatively low bond strength, renders the compound thermally labile compared to other aromatic esters [4] [5].

Based on the thermal behavior of similar sulfenyl chloride compounds, methyl 3-(chlorothio)benzoate is expected to undergo thermal decomposition at elevated temperatures rather than exhibiting distinct melting and boiling points under normal atmospheric conditions [1] [6]. The decomposition pathway likely involves cleavage of the S-Cl bond, leading to the formation of radical species and subsequent oxidation products [1].

The compound's phase behavior at ambient conditions suggests a solid state, predicted from the molecular weight and intermolecular interactions typical of substituted aromatic esters [7]. However, the reactive nature of the sulfenyl chloride group may lead to spontaneous decomposition or polymerization under certain storage conditions, particularly in the presence of moisture or elevated temperatures [2] [4].

Solubility Profiling in Organic Solvents

The solubility characteristics of methyl 3-(chlorothio)benzoate are governed by the polarity contributed by both the ester functionality and the chlorothio substituent. The compound is predicted to exhibit good solubility in polar organic solvents due to the presence of the carbonyl group and the polar S-Cl bond .

Based on the solubility patterns of analogous compounds, methyl 3-(chlorothio)benzoate should demonstrate favorable dissolution in solvents such as dichloromethane, chloroform, acetonitrile, and dimethyl sulfoxide [4]. The methyl ester group enhances solubility in moderately polar solvents compared to the corresponding carboxylic acid [3].

The chlorothio group introduces additional polarity through the electronegative chlorine atom bonded to sulfur, which may influence the compound's interaction with various solvent systems [4]. This polar character is expected to limit solubility in nonpolar hydrocarbons while promoting dissolution in solvents capable of dipole-dipole interactions .

Unlike many aromatic esters that show limited water solubility, the presence of the reactive S-Cl group may lead to hydrolysis reactions rather than simple dissolution when exposed to aqueous media [4] [5]. This reactivity necessitates the use of anhydrous conditions for analytical and synthetic applications.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of methyl 3-(chlorothio)benzoate is expected to display characteristic patterns consistent with meta-disubstituted aromatic compounds. The aromatic protons should appear in the region of 7.0-8.2 ppm, with the proton ortho to the ester group likely appearing most downfield due to the electron-withdrawing nature of the carbonyl group [9] [10].

The methyl ester group should manifest as a singlet at approximately 3.9 ppm, consistent with similar aromatic methyl esters [9] [10] [11]. The integration pattern should reflect four aromatic protons and three methyl protons in a 4:3 ratio.

¹³C NMR analysis would be expected to show the carbonyl carbon at approximately 165 ppm, typical of aromatic ester carbonyls [9] [10]. The aromatic carbons should appear in the range of 120-140 ppm, with the carbon bearing the chlorothio group potentially shifted due to the electron-withdrawing effect of the sulfur-chlorine bond [12]. The methyl carbon of the ester should appear around 52 ppm [9] [10].

Infrared Spectroscopy

The infrared spectrum of methyl 3-(chlorothio)benzoate would exhibit several diagnostic absorption bands. The carbonyl stretch of the ester group should appear as a strong absorption around 1720-1730 cm⁻¹, consistent with aromatic esters [13] [14].

Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the methyl C-H stretches should appear in the 2800-3000 cm⁻¹ region [13] [14]. The aromatic C=C stretches would manifest as medium intensity bands around 1600 and 1500 cm⁻¹ [13].

A characteristic feature would be the S-Cl stretching vibration, which for sulfenyl chlorides typically appears in the 500-600 cm⁻¹ region [15] [16]. This low-frequency absorption provides a diagnostic fingerprint for the sulfenyl chloride functionality, though it may fall outside the range of some routine IR instruments [16].

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum should exhibit absorption bands characteristic of the aromatic chromophore. The benzene ring system would show π→π* transitions in the 250-280 nm region [17] [18]. The presence of both electron-withdrawing substituents (ester and chlorothio groups) may influence the exact position and intensity of these transitions.

The compound may also display longer wavelength absorptions due to charge transfer interactions between the aromatic system and the substituents, potentially extending absorption into the 280-320 nm range [17] [18].

Mass Spectrometry

Electron ionization mass spectrometry would show the molecular ion peak at m/z 202, corresponding to the molecular weight [3]. The isotope pattern would reflect the presence of chlorine, with an M+2 peak at m/z 204 due to ³⁷Cl [15].

Characteristic fragmentation patterns would include loss of the chlorine atom (m/z 167) and loss of the SCl group (m/z 151) [15]. The methyl ester group might undergo McLafferty rearrangement, leading to loss of methoxy radical (m/z 171) and formation of acylium ions [19] [20].

Additional fragments would include the benzoyl cation (m/z 105) and tropylium ion (m/z 91), consistent with aromatic ester fragmentation patterns [19] [20].

Crystallographic Data and Solid-State Packing

While specific crystallographic data for methyl 3-(chlorothio)benzoate are not available in the literature, structural predictions can be made based on related compounds and the inherent molecular characteristics [21] [22].

The solid-state structure would likely be influenced by intermolecular interactions involving the polar ester group and the reactive sulfenyl chloride functionality. The compound may adopt a planar or near-planar conformation to maximize aromatic stabilization [21].

Crystal packing would be expected to involve dipole-dipole interactions between the polar C=O and S-Cl bonds of adjacent molecules [21]. The chlorine atom's size and electronegativity would influence the intermolecular spacing and orientation [21].

Halogen bonding interactions involving the chlorine atom with electron-rich centers on neighboring molecules could contribute to the crystal stability [21]. However, the reactive nature of the S-Cl bond may lead to decomposition during crystallization attempts, potentially explaining the lack of reported crystallographic data.

The molecular geometry around the sulfur atom would be expected to be approximately tetrahedral when considering lone pairs, with the S-Cl bond length similar to other sulfenyl chlorides (approximately 2.0-2.1 Å) [4] [5].